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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B8055835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and selectivity profile

of GSK189254A, a potent and selective histamine H3 receptor antagonist and inverse agonist.

The data presented herein is primarily derived from the seminal work of Medhurst et al. (2007)

in the Journal of Pharmacology and Experimental Therapeutics.

Executive Summary
GSK189254A, also known as 6-[(3-Cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-

methyl-3-pyridinecarboxamide, is a high-affinity antagonist of the human and rat histamine H3

receptors.[1][2] It demonstrates exceptional selectivity for the H3 receptor subtype, with over

10,000-fold greater affinity for this target compared to a wide range of other receptors, ion

channels, and enzymes.[1][2] Functionally, GSK189254A acts as a potent inverse agonist and

functional antagonist at the human H3 receptor.[1][2] This profile has positioned GSK189254A
as a valuable research tool and a potential therapeutic agent for cognitive disorders, including

Alzheimer's disease.[1][2]

Binding Affinity Profile
GSK189254A exhibits sub-nanomolar affinity for the human histamine H3 receptor and high

affinity for the rat ortholog. The binding affinity has been consistently demonstrated across

various assay formats, including radioligand binding studies with both recombinant and native

receptors.
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Table 1: GSK189254A Binding Affinity for Histamine H3 Receptors

Species/Re
ceptor
Source

Assay Type Radioligand
pKi (mean ±
SEM)

Ki (nM) Reference

Human

(recombinant,

HEK293

cells)

Radioligand

Binding

[3H]R-α-

methylhistami

ne

9.59 - 9.90 0.13 - 0.26 [1][2]

Human

(recombinant,

HEK293

cells)

Radioligand

Binding

[3H]GSK1892

54
- 0.2 [1]

Rat (cerebral

cortex)

Radioligand

Binding

[3H]R-α-

methylhistami

ne

8.51 - 9.17 0.68 - 3.09 [1][2]

Rat (cerebral

cortex)

Saturation

Binding

[3H]GSK1892

54
- Kd = 2.4 [2]

Selectivity Profile
A key attribute of GSK189254A is its remarkable selectivity for the histamine H3 receptor.

Comprehensive screening against a panel of over 70 other targets, including other histamine

receptor subtypes, G-protein coupled receptors (GPCRs), ion channels, transporters, and

enzymes, revealed minimal off-target activity. GSK189254A demonstrated a greater than

10,000-fold selectivity for the human H3 receptor over all other targets tested.[1][2]

Table 2: Selectivity Profile of GSK189254A
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Target Class
Representative Targets
Tested

Result (pKi or % Inhibition
@ 1µM)

Histamine Receptors H1, H2, H4 pKi < 5

Adrenergic Receptors
α1A, α1B, α1D, α2A, α2B,

α2C, β1, β2
pKi < 6

Dopamine Receptors D1, D2, D3, D4, D5 pKi < 6

Serotonin Receptors

5-HT1A, 5-HT1B, 5-HT1D, 5-

HT2A, 5-HT2C, 5-HT3, 5-HT4,

5-HT6, 5-HT7

pKi < 6

Muscarinic Receptors M1, M2, M3, M4, M5 pKi < 6

Opioid Receptors δ, κ, μ pKi < 6

Ion Channels
Ca2+ (L, N, P/Q), Na+, K+

(hERG)
< 50% inhibition @ 1µM

Transporters
Dopamine, Norepinephrine,

Serotonin
pKi < 6

Enzymes MAO-A, MAO-B, PDE4 pKi < 6

Note: This table represents a selection of the targets tested. For a complete list, refer to

Medhurst et al., 2007.

Functional Activity
In addition to its high binding affinity, GSK189254A demonstrates potent functional activity at

the human H3 receptor, acting as both a functional antagonist and an inverse agonist.

Table 3: Functional Activity of GSK189254A at the Human H3 Receptor
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Assay Type Functional Readout Agonist pA2 / pIC50 (mean)

cAMP Accumulation

Assay

Antagonism of

agonist-induced

inhibition of forskolin-

stimulated cAMP

R-α-methylhistamine 9.06

[35S]GTPγS Binding

Assay

Inverse agonism

(inhibition of basal

GTPγS binding)

- 8.20

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a Gi/o protein-coupled receptor. Its activation leads to the

inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. As an inverse

agonist, GSK189254A can suppress the constitutive activity of the H3 receptor, leading to an

increase in basal cAMP levels.
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Caption: Histamine H3 Receptor Signaling Pathway and the Action of GSK189254A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b8055835?utm_src=pdf-body
https://www.benchchem.com/product/b8055835?utm_src=pdf-body-img
https://www.benchchem.com/product/b8055835?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8055835?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: Radioligand Binding Assay
The binding affinity of GSK189254A is determined using a competitive radioligand binding

assay. This workflow outlines the key steps involved in such an experiment.

Preparation

Assay Incubation

Separation & Detection

Data Analysis

Prepare Membranes
(e.g., from HEK293-H3R cells

or rat cortex)

Incubate Membranes,
Radioligand, and GSK189254A

Prepare Radioligand
(e.g., [3H]R-α-methylhistamine)

Prepare Serial Dilutions
of GSK189254A

Rapid Filtration
to separate bound from free radioligand

Quantify Radioactivity
(Scintillation Counting)

Calculate IC50 and Ki values
using Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Detailed Experimental Protocols
The following protocols are summarized from the "Materials and Methods" section of Medhurst

et al., 2007.
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Radioligand Binding Assays
Membrane Preparation: Membranes were prepared from either HEK293 cells transiently

expressing the human H3 receptor or from rat cerebral cortex. Tissues or cells were

homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting

pellet was washed and resuspended in assay buffer.

Assay Conditions: Binding assays were performed in a total volume of 500 µl containing

assay buffer (50 mM Tris-HCl, pH 7.4), cell membranes (25-50 µg of protein), radioligand

([3H]R-α-methylhistamine, ~1 nM), and various concentrations of GSK189254A.

Incubation: The reaction mixtures were incubated for 60 minutes at 25°C.

Termination and Filtration: The incubation was terminated by rapid filtration through

Whatman GF/B glass fiber filters, followed by washing with ice-cold buffer.

Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation

counting. IC50 values were determined by nonlinear regression analysis, and Ki values were

calculated using the Cheng-Prusoff equation.

cAMP Functional Assay
Cell Culture: HEK293 cells stably expressing the human H3 receptor were cultured in

appropriate media.

Assay Conditions: Cells were pre-incubated with the phosphodiesterase inhibitor rolipram

(10 µM) for 20 minutes. GSK189254A was then added at various concentrations and

incubated for a further 10 minutes.

Stimulation and Lysis: Cells were stimulated with a combination of forskolin (1 µM) and the

H3 agonist R-α-methylhistamine (100 nM) for 15 minutes. The reaction was stopped, and the

cells were lysed.

cAMP Measurement: Intracellular cAMP levels were determined using a commercially

available cAMP binding protein assay kit.

Data Analysis: pA2 values were calculated from the Schild regression of the antagonist

concentration-response curves.
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[35S]GTPγS Binding Assay
Membrane Preparation: Membranes from HEK293 cells expressing the human H3 receptor

were prepared as described for the radioligand binding assays.

Assay Conditions: Assays were conducted in a 96-well plate format in a final volume of 200

µl containing assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4), GDP (10

µM), [35S]GTPγS (~0.2 nM), and varying concentrations of GSK189254A.

Incubation: The reaction was initiated by the addition of membranes (10 µg of protein) and

incubated for 30 minutes at 25°C.

Termination and Filtration: The reaction was terminated by rapid filtration through Whatman

GF/B filters.

Data Analysis: The amount of bound [35S]GTPγS was determined by scintillation counting.

pIC50 values for inverse agonism were calculated from the concentration-response curves.

Conclusion
GSK189254A is a highly potent and selective histamine H3 receptor antagonist with inverse

agonist properties. Its well-characterized binding affinity and exceptional selectivity profile make

it an invaluable tool for investigating the physiological and pathophysiological roles of the H3

receptor. The detailed methodologies provided in this guide offer a foundation for the replication

and extension of these key findings in the pursuit of novel therapeutics for cognitive and

neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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